molecular formula C11H12F2O B3005163 (3,3-Difluoro-1-phenylcyclobutyl)methanol CAS No. 1780728-64-4

(3,3-Difluoro-1-phenylcyclobutyl)methanol

Cat. No.: B3005163
CAS No.: 1780728-64-4
M. Wt: 198.213
InChI Key: PMFWPUQPLMBQGG-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-phenylcyclobutyl)methanol is an organic compound with the molecular formula C11H12F2O It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a phenyl group, along with a hydroxymethyl group

Preparation Methods

The synthesis of (3,3-Difluoro-1-phenylcyclobutyl)methanol typically involves the difluoromethylation of cyclobutyl precursors One common method includes the reaction of cyclobutyl ketones with difluoromethylating agents under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

(3,3-Difluoro-1-phenylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to yield the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

(3,3-Difluoro-1-phenylcyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (3,3-Difluoro-1-phenylcyclobutyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds to (3,3-Difluoro-1-phenylcyclobutyl)methanol include:

Properties

IUPAC Name

(3,3-difluoro-1-phenylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c12-11(13)6-10(7-11,8-14)9-4-2-1-3-5-9/h1-5,14H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFWPUQPLMBQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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